molecular formula C40H22CrN4O10S2.3Na<br>C40H22CrN4Na3O10S2 B13763113 Einecs 263-320-1 CAS No. 61916-42-5

Einecs 263-320-1

Cat. No.: B13763113
CAS No.: 61916-42-5
M. Wt: 903.7 g/mol
InChI Key: PISPJALACQDOKQ-UHFFFAOYSA-H
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Description

Historical Context of Azo Dye Research and Development

The history of dyes is marked by a pivotal shift from natural sources to synthetic manufacturing. cdnsciencepub.com For centuries, dyes were extracted from plants and animals, such as indigo (B80030) from the indigo plant and alizarin (B75676) from madder roots. unb.cabritannica.com This "pre-aniline" era was characterized by a limited color palette. unb.ca

The synthetic dye industry was born in 1856 when William Henry Perkin synthesized mauveine from coal-tar chemicals. cdnsciencepub.comunb.ca This discovery spurred further research, leading to the development of azo dyes. The first azo dyes, Aniline Yellow and Bismarck Brown, were manufactured in 1861 and 1863, respectively. cdnsciencepub.com A significant breakthrough occurred in 1875 when Caro and Witt developed the modern industrial method of diazotization and azo coupling. cdnsciencepub.com The first direct dye, Congo red, was discovered in 1884, and Tartrazine, a yellow acid azo dye, was also discovered in the same year. britannica.com The success of azo dyes is attributed to their simple synthesis, structural diversity, and high molar extinction coefficients. cdnsciencepub.com

Classification within Sulfonated Azo Dyes

Azo dyes can be classified based on several criteria, including the number of azo groups in the molecule and their method of application or chemical structure. wikipedia.orgnih.gov

Classification by Number of Azo Groups:

Monoazo dyes: Contain one –N=N– group. nih.gov

Disazo dyes: Contain two –N=N– groups. nih.gov

Trisazo and Polyazo dyes: Contain three or more –N=N– groups. nih.gov

Classification by Application/Chemical Structure:

Acid dyes: Anionic dyes containing one to three sulfonic groups, used for materials like wool, silk, and polyamide. wikipedia.orgmst.dk

Direct dyes: Also known as substantive dyes, they are water-soluble and are absorbed by cellulosic fibers like cotton. wikipedia.orgbritannica.com

Reactive dyes: Form a covalent bond with the fibers they color, resulting in very good fastness. mst.dk

Metal-complex dyes: Contain metal ions bound within their structure. wikipedia.org Einecs 263-320-1 is a chromium complex, placing it in this category. vulcanchem.com

Sulfonated azo dyes are a major subgroup characterized by the presence of one or more sulfonic acid (–SO3H) groups. wur.nl This group imparts water solubility to the dye molecule. nih.gov The classification of these dyes often overlaps; for example, a dye can be a sulfonated, monoazo, acid dye. Based on its structure, this compound is a sulfonated azo dye that is also a metal complex. vulcanchem.com

Classification of Azo Dyes
Classification TypeDescriptionExamples
By Azo Group NumberBased on the count of azo (–N=N–) linkages in the molecule. nih.govMonoazo, Disazo, Trisazo, Polyazo nih.gov
By ApplicationBased on the dyeing process and substrate affinity. mst.dkwikipedia.orgmst.dkAcid Dyes, Direct Dyes, Reactive Dyes mst.dkbritannica.com
By Chemical FeatureBased on key functional groups or structural elements.Sulfonated Dyes, Metal-Complex Dyes wikipedia.orgvulcanchem.comwur.nl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61916-42-5

Molecular Formula

C40H22CrN4O10S2.3Na
C40H22CrN4Na3O10S2

Molecular Weight

903.7 g/mol

IUPAC Name

trisodium;chromium(3+);6-oxido-5-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/2C20H14N2O5S.Cr.3Na/c2*23-16-10-8-12-4-1-2-5-13(12)19(16)21-22-20-15-6-3-7-18(28(25,26)27)14(15)9-11-17(20)24;;;;/h2*1-11,23-24H,(H,25,26,27);;;;/q;;+3;3*+1/p-6

InChI Key

PISPJALACQDOKQ-UHFFFAOYSA-H

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC4=C3C=CC=C4S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Cr+3]

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthetic Routes

The industrial production of Direct Red 81, like many azo dyes, fundamentally relies on a sequence of well-understood organic reactions. The primary route involves diazotization followed by an azo coupling reaction, a cornerstone of aromatic chemistry. mdpi.comrsc.org

Diazotization and Azo Coupling Reactions

The synthesis of azo dyes is a two-step process. wpmucdn.com The first step is the diazotization of a primary aromatic amine. In this reaction, the aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) to form a diazonium salt. rsc.orgresearchgate.net This reaction is highly sensitive to temperature and is typically carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. cuhk.edu.hk

The second step is the azo coupling, where the electrophilic diazonium salt reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine. wpmucdn.comcuhk.edu.hk This electrophilic aromatic substitution reaction results in the formation of the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of the dye. mdpi.com

For Direct Red 81, a diazo dye, the synthesis involves the diazotization of an aromatic amine precursor, which is then coupled to a naphthol-based derivative. The specific precursors can be inferred from the complex structure of Direct Red 81, which contains multiple azo linkages and aromatic rings.

Optimization of Reaction Conditions: Temperature and pH Control

The efficiency and yield of the synthesis of Direct Red 81 are critically dependent on the precise control of reaction conditions, particularly temperature and pH.

Temperature Control: As mentioned, the diazotization reaction is exothermic and the resulting diazonium salt is thermally labile. Maintaining a low temperature, typically between 0 and 5 °C, is crucial to prevent the decomposition of the diazonium salt, which would otherwise lead to the formation of unwanted byproducts and a lower yield of the desired dye. cuhk.edu.hk

pH Control: The pH of the reaction medium plays a vital role in both the diazotization and the azo coupling steps. Diazotization is carried out in a strongly acidic medium to ensure the formation of nitrous acid and to stabilize the diazonium salt. researchgate.net

Conversely, the azo coupling reaction is highly pH-dependent. The reactivity of the coupling component is influenced by the pH. For phenolic coupling components, a slightly alkaline pH is generally preferred to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion. For aromatic amine coupling components, the reaction is typically carried out in a weakly acidic to neutral medium. The optimal pH for the coupling reaction leading to Direct Red 81 is a critical parameter that needs to be carefully controlled to maximize the yield and purity of the final product. Studies on the behavior of Direct Red 81 in solution have shown that its spectral properties are influenced by pH, indicating the importance of pH in its chemical environment. mdpi.com

Reaction StepKey ParameterOptimal RangeRationale
DiazotizationTemperature0–5 °CPrevents decomposition of the unstable diazonium salt.
DiazotizationpHStrongly AcidicPromotes formation of nitrous acid and stabilizes the diazonium salt.
Azo CouplingpHWeakly Acidic to Slightly AlkalineOptimizes the reactivity of the specific coupling component.

Purification and Isolation Techniques in Laboratory and Industrial Scales

The crude Direct Red 81 synthesized via the coupling reaction contains various impurities, including unreacted starting materials, byproducts, and inorganic salts. Therefore, robust purification and isolation techniques are essential to obtain a product of high purity suitable for its intended applications.

Recrystallization Protocols Utilizing Sodium Carbonate and Activated Carbon

Recrystallization is a common technique for purifying solid organic compounds. For a water-soluble dye like Direct Red 81, this process can be adapted to enhance purity.

Role of Sodium Carbonate: Sodium carbonate, being a weak base, can be used to adjust the pH of the dye solution. This can be particularly useful in precipitating the dye from the solution. By carefully controlling the pH, the solubility of the dye can be manipulated, leading to its crystallization while impurities remain in the solution.

Role of Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for colored impurities and other organic byproducts. mdpi.comresearchgate.net In the purification of Direct Red 81, a small amount of activated carbon can be added to the hot, dissolved crude dye solution. The activated carbon will adsorb colored impurities, and upon subsequent hot filtration, these impurities are removed along with the carbon, leading to a purer solution from which the dye can be crystallized.

A general recrystallization protocol would involve dissolving the crude Direct Red 81 in hot water, treating the solution with activated carbon, filtering the hot solution to remove the carbon and other insoluble impurities, and then allowing the solution to cool slowly to induce crystallization. The addition of sodium carbonate at a specific stage could be used to optimize the precipitation of the dye.

Comparative Analysis of Filtration and Chromatography Methods

Both filtration and chromatography are employed in the purification of chemical compounds, each with its own advantages and limitations in the context of Direct Red 81.

Filtration: Filtration is a fundamental technique used to separate a solid from a liquid. quora.com In the context of Direct Red 81 purification, it is used in several stages:

Initial Isolation: After the synthesis, the precipitated crude dye is initially separated from the reaction mixture by vacuum filtration.

During Recrystallization: Hot filtration is used to remove activated carbon and other insoluble impurities from the dye solution.

Final Collection: The purified crystals of Direct Red 81 are collected by filtration after recrystallization.

Filtration is a relatively simple, rapid, and cost-effective method for bulk separation. However, it is limited to separating insoluble solids from liquids and does not remove soluble impurities.

Chromatography: Chromatography is a powerful separation technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. quora.com For the purification of a water-soluble dye like Direct Red 81, techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) could be employed. mdpi.com

Column Chromatography: A stationary phase (e.g., silica (B1680970) gel or alumina) is packed into a column, and the crude dye solution is passed through it. Different components of the mixture will travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Size-Exclusion Chromatography (Gel Filtration): This technique separates molecules based on their size. It could be used to remove small molecule impurities from the larger dye molecule.

Chromatography offers a much higher degree of separation and can remove soluble impurities that cannot be removed by simple filtration. quora.com However, it is generally more time-consuming, requires more specialized equipment and solvents, and is often more expensive, particularly for large-scale industrial purification.

TechniquePrinciple of SeparationAdvantagesDisadvantagesApplication for Direct Red 81
Filtration Physical separation of solid from liquidSimple, rapid, cost-effective for bulk separationDoes not remove soluble impuritiesInitial isolation of crude product, removal of activated carbon, collection of purified crystals
Chromatography Differential distribution between stationary and mobile phasesHigh resolution, can remove soluble impuritiesMore complex, time-consuming, and expensiveHigh-purity lab-scale purification, separation of closely related colored byproducts

Precursor Chemistry and Derivatization Strategies

The molecular structure of Direct Red 81 dictates the choice of its precursors. The synthesis involves the coupling of one or more diazotized aromatic amines with a suitable coupling component. The complex structure of Direct Red 81, a diazo dye, suggests that its precursors are likely polysulfonated aromatic amines and naphthol derivatives. The sulfonic acid groups are crucial for the water solubility of the dye.

Derivatization of the Direct Red 81 molecule, or its precursors, can be employed to modify its properties. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. For instance, altering the substituents on the aromatic rings of the precursors can lead to changes in the color, solubility, and affinity of the resulting dye for different fibers. This allows for the fine-tuning of the dye's characteristics for specific applications.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of the Cr(III) center in EINECS 263-320-1, obtaining high-resolution NMR spectra can be challenging. The unpaired electrons of the chromium ion can cause significant line broadening and chemical shift changes, often rendering the signals of nearby protons and carbons undetectable. However, in cases where the ligand is analyzed prior to complexation with the chromium ion, NMR spectroscopy provides invaluable information about the organic framework.

For the uncomplexed ligand, 6-hydroxy-5-((2-hydroxynaphthalen-1-yl)diazenyl)naphthalene-1-sulfonic acid, the ¹H and ¹³C NMR spectra would exhibit a series of signals corresponding to the aromatic protons and carbons of the two naphthalene (B1677914) ring systems. The chemical shifts would be influenced by the electron-donating hydroxyl (-OH) groups and the electron-withdrawing sulfonic acid (-SO₃H) and azo (-N=N-) groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for the Organic Ligand

Atom Type Predicted Chemical Shift (ppm) Notes
Aromatic Protons (¹H)6.5 - 8.5The exact shifts depend on the specific electronic environment of each proton on the naphthalene rings.
Aromatic Carbons (¹³C)110 - 160Carbons attached to heteroatoms (O, S) would resonate at the lower field (higher ppm) end of this range.
Hydroxyl Protons (¹H)9.0 - 12.0These signals are often broad and may exchange with deuterium (B1214612) in D₂O.

To definitively assign the proton and carbon signals of the organic ligand, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons on the naphthalene rings, helping to trace the spin systems within each aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromogenic Properties

As a dye, the most prominent feature of this compound is its color, which arises from its absorption of light in the visible region of the electromagnetic spectrum. vulcanchem.com UV-Vis spectroscopy is the primary technique used to study these electronic transitions. The spectrum is characterized by strong absorption bands resulting from π→π* and n→π* transitions within the extensive conjugated system of the azo-naphthalene structure. The chelation with the chromium ion significantly influences the electronic structure and, consequently, the absorption spectrum. For a similar, yet unmetallated compound, C.I. Mordant Black 17, the maximum absorbance (λmax) is reported to be between 634-640 nm in a pH 12.2 buffer. chemicalbook.com The presence of the chromium complex in this compound would likely result in a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. A study on C.I. Mordant Black 11, a related chromium-complexed azo dye, showed a strong bathochromic shift in the presence of certain surfactants. sci-hub.se

Table 2: Expected UV-Vis Absorption Data

Transition Type Expected Wavelength Range (nm) Structural Origin
π→π400 - 700Extended conjugation across the naphthalene rings and azo bridge.
n→π300 - 400Non-bonding electrons on the nitrogen and oxygen atoms.

This table is based on general principles for azo dyes and related compounds, as specific experimental data for this compound is not available.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would provide clear evidence for its key structural components. Predicted characteristic vibrational frequencies include those for the hydroxyl, azo, and sulfonic acid groups. vulcanchem.com

Table 3: Predicted FT-IR Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
O-H (hydroxyl)~3200Stretching
C=C (aromatic)1450 - 1600Stretching
N=N (azo)~1450Stretching
S=O (sulfonate)1050 - 1200Asymmetric and Symmetric Stretching

This table presents predicted data based on the known functional groups of the compound. vulcanchem.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would confirm its molecular weight of 903.7 g/mol . vulcanchem.com The fragmentation pattern would likely involve the cleavage of the azo bond and the loss of the sulfonate groups. Analysis of related azo dyes often shows characteristic fragmentation patterns that can help in identifying the different components of the molecule.

Table 4: Predicted Mass Spectrometry Data

Ion m/z (mass-to-charge ratio) Identity
[M+Na]⁺926.7Molecular ion with a sodium adduct
[M-SO₃]⁻823.7Loss of a sulfonate group
[M-2SO₃]⁻743.7Loss of two sulfonate groups

This table is based on the calculated molecular weight and common fragmentation patterns for similar compounds.

Crystallographic Studies and Solid-State Architecture

In the absence of single-crystal data, powder X-ray diffraction (PXRD) could be used to assess the crystallinity of the material and provide information about its unit cell parameters.

Environmental Fate and Bioremediation Pathways

Microbial Degradation Processes

The bioremediation of Acid Red 151 primarily involves the action of various microorganisms that can decolorize and degrade the dye. This process can occur under different oxygen conditions, including aerobic, anaerobic, or a combination of both. frontiersin.orgenvirobiotechjournals.com

Role of Fungi and Bacteria in Azo Dye Decolorization

Both fungi and bacteria have demonstrated the capacity to decolorize and degrade Acid Red 151. Fungi, particularly brown-rot and white-rot varieties, utilize biosorption and enzymatic degradation to remove the dye from aqueous solutions. envirobiotechjournals.comnih.govresearchgate.net The efficiency of fungal decolorization can be influenced by factors such as the culture medium and whether the conditions are static or shaking. nih.gov For instance, several fungal strains have shown a high removal capacity for Acid Red 151, with the primary mechanism being biosorption, followed by biodegradation of the adsorbed dye. nih.gov

Bacteria are also highly effective in the decolorization of azo dyes, often exhibiting faster rates of degradation compared to fungi. jmbfs.org Bacterial degradation can proceed through biosorption or enzymatic action and can occur in both aerobic and anaerobic environments. frontiersin.orgjmbfs.org The initial and crucial step in bacterial degradation is the enzymatic cleavage of the azo bonds. frontiersin.orgnih.gov Combined anaerobic-aerobic processes are often considered more effective for the complete degradation of azo dyes, as the toxic aromatic amines formed under anaerobic conditions can be subsequently broken down aerobically. frontiersin.org

Enzymatic Mechanisms: Azo Reductase, Peroxidase, Catalase, Dioxygenase

The microbial degradation of Acid Red 151 is facilitated by a suite of enzymes. The key enzymes involved in the initial breakdown are azo reductases , which are responsible for the reductive cleavage of the azo bonds (-N=N-). frontiersin.orgnih.govresearchgate.net This reaction is often the rate-limiting step in the degradation process and results in the formation of colorless aromatic amines. frontiersin.orgmdpi.com Azo reductases can be found in both bacteria and fungi and may function under both anaerobic and aerobic conditions, though they are typically more active in the absence of oxygen. frontiersin.orgnih.govresearchgate.net

Following the initial decolorization, other oxidative enzymes such as peroxidases (including lignin (B12514952) peroxidase and manganese peroxidase) and laccases play a role in the further degradation of the resulting aromatic amines. frontiersin.orgenvirobiotechjournals.comjmbfs.org These enzymes, commonly produced by fungi, are less specific and can oxidize a wide range of aromatic compounds, contributing to the complete mineralization of the dye. envirobiotechjournals.comjmbfs.org While not as extensively documented for Acid Red 151 specifically, catalases and dioxygenases are also known to be involved in the broader context of azo dye degradation, with dioxygenases playing a role in the aerobic cleavage of aromatic rings. nih.gov

Identification of Microbial Species Exhibiting Degradative Capabilities

Several microbial species have been identified for their ability to degrade Acid Red 151.

Table 1: Microbial Species with Degradative Capabilities for Acid Red 151

Microbial SpeciesTypeKey FindingsReferences
Aspergillus flavus SA2FungusShowed 67% decolorization of Acid Red 151 under static conditions. The primary removal mechanism was identified as fungal biosorption, followed by biodegradation. nih.gov
Alternaria spp. SA4FungusAchieved 57% decolorization of Acid Red 151 under static conditions. nih.gov
Penicillium spp.FungusDemonstrated significant decolorization of Acid Red 151, with a 255% increase in removal when shifted from static to shaking conditions. nih.gov
Aspergillus nigerFungusCapable of adsorbing and degrading Acid Red 151, achieving 98% color removal. envirobiotechjournals.com
Pseudomonas aeruginosaBacteriaRequired only 5-6 hours for 90-94% decolorization of 300 ppm of Acid Red 151 under static conditions. ijcmas.com
Pseudomonas putidaBacteriaSimilar to P. aeruginosa, demonstrated rapid and high-efficiency decolorization of Acid Red 151. ijcmas.com
Bacillus cereusBacteriaAlso showed 90-94% decolorization of 300 ppm of Acid Red 151 within 5-6 hours under static conditions. jmbfs.orgijcmas.com
Saccharomyces cerevisiaeYeastUsed in toxicity tests of electrolytically degraded Acid Red 151, indicating its relevance in bioremediation studies. While direct degradation data is limited, its use in toxicity assessment points to its role in evaluating the byproducts of degradation. unesp.brresearchgate.netresearchgate.net
Streptomyces sp.BacteriaWhile specific studies on Acid Red 151 are not detailed, Streptomyces are known to produce azoreductases that can function under acidic conditions, suggesting their potential for degrading similar azo dyes. nih.govresearchgate.net

Elucidation of Degradation Pathways and Intermediate Metabolite Identification

The breakdown of Acid Red 151 follows a multi-step process involving the cleavage of its characteristic azo linkages and the subsequent transformation of its aromatic components.

Azo Bond Cleavage and Aromatic Amine Formation

The initial and most critical step in the biodegradation of Acid Red 151 is the reductive cleavage of the one or more azo bonds (-N=N-) within its structure. frontiersin.orgnih.gov This reaction is primarily carried out by azo reductase enzymes produced by various microorganisms. frontiersin.orgnih.govresearchgate.net The cleavage of the azo bonds breaks the chromophore responsible for the dye's color, leading to decolorization. This process results in the formation of smaller, colorless, and potentially hazardous aromatic amines. frontiersin.orgnih.gov Aerobic degradation has been shown to yield aromatic amines, which can sometimes be carcinogenic. frontiersin.orgnih.gov The formation of these amines is a common feature of both anaerobic and, in some cases, aerobic degradation pathways. frontiersin.org

Naphthalene (B1677914) Ring Fission and Sulfonic Acid Group Transformations

Following the initial azo bond cleavage, the resulting aromatic amines, which include naphthalene-based structures, undergo further degradation. This subsequent breakdown often occurs under aerobic conditions, where oxidative enzymes come into play. frontiersin.org The process can involve the fission of the naphthalene ring, a complex multi-step process. wur.nl

Additionally, the sulfonic acid groups (-SO3H) attached to the aromatic rings are subject to transformation. ontosight.aiwur.nl Some bacteria have demonstrated the ability to utilize the sulfonic acid group as a source of sulfur under sulfur-limited conditions. wur.nl The complete mineralization of Acid Red 151, where the organic structure is converted to carbon dioxide, has been observed in aerobic sequencing biofilm reactors, indicating that under the right conditions, the naphthalene ring and its substituents can be fully degraded. wur.nl The degradation of the aromatic amines can lead to the formation of intermediates such as α-naphthol, sulphanilic acid, and aniline. nih.gov

Analytical Methodologies for Metabolite Tracking (e.g., Gas Chromatography-Mass Spectrometry (GC/MS))

Tracking the metabolites of TNT is crucial for understanding degradation pathways and assessing the effectiveness of bioremediation. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing TNT and its metabolites in environmental samples. nih.gov It is often coupled with an ultraviolet (UV) detector and is suitable for thermally labile explosive compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful tool for identifying and quantifying TNT transformation products. researchgate.netfrontiersin.org Solid-phase microextraction (SPME) can be used to pre-concentrate analytes from aqueous samples before GC/MS analysis, enhancing detection sensitivity for transient intermediates. asm.org GC coupled with an electron capture detector (GC/ECD) has also been effectively used to detect metabolites like 4-ADNT in urine samples. nih.gov

More advanced techniques like dual drift tube ion mobility spectrometry (DDT-IMS) have been developed for the rapid and sensitive detection of TNT metabolites such as 2-ADNT, 4-ADNT, and 2,4-diamino-6-nitrotoluene (B1208478) (2,4-DANT) in biological samples. bioanalysis-zone.com Liquid chromatography-mass spectrometry (LC-MS) is also valuable as it allows for the direct analysis of aqueous culture media to identify key metabolites. asm.org

Analytical Techniques for TNT Metabolite Tracking

TechniqueAbbreviationTypical AnalytesKey FeaturesReference
High-Performance Liquid ChromatographyHPLCTNT, ADNTs, DANTsSuitable for thermally labile compounds; widely used for environmental samples. nih.gov
Gas Chromatography-Mass SpectrometryGC/MSTNT, ADNTs, DANTsProvides structural information for metabolite identification. researchgate.netfrontiersin.org
Liquid Chromatography-Mass SpectrometryLC/MSTNT metabolitesAllows direct injection of aqueous samples. asm.org
Dual Drift Tube Ion Mobility SpectrometryDDT-IMS2-ADNT, 4-ADNT, 2,4-DANT, 2,6-DANTRapid and highly sensitive detection in biological matrices. bioanalysis-zone.com

Factors Influencing Biodegradation Efficiency

The efficiency of TNT biodegradation is influenced by a variety of environmental and operational factors.

Impact of pH and Oxygen Concentration

The pH of the soil or water can significantly affect microbial activity and the rate of TNT degradation. For instance, certain bacteria capable of degrading TNT show optimal activity in a pH range of 6 to 7. medcraveonline.com

Oxygen concentration is a critical factor that determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic pathways often lead to the accumulation of aminodinitrotoluenes, while anaerobic conditions can facilitate the complete reduction to triaminotoluene. nih.gov The presence or absence of oxygen dictates the types of microorganisms that will be active and the specific enzymatic processes they employ. bioline.org.br

Influence of Catalysts

The degradation of TNT can be enhanced by the presence of certain catalysts. Abiotic reduction of TNT can be catalyzed by naturally occurring substances in soil, such as iron compounds and clay minerals. bme.hu These materials can act as electron donors, facilitating the reduction of TNT's nitro groups. bme.hu

While specific research on Nano Zero-Valent Iron (NZVI) for TNT degradation was not found in the provided context, the principle of using zero-valent iron for the reduction of nitroaromatic compounds is well-established. Iron can act as a reducing agent, and nanoscale particles offer a high surface area for reaction, potentially accelerating the degradation process.

Photocatalytic and Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a promising set of technologies for treating water contaminated with recalcitrant compounds like TNT. capes.gov.brnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize and mineralize organic pollutants. researchgate.net

Photocatalysis , particularly using titanium dioxide (TiO₂) as a semiconductor catalyst, has been shown to be effective. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which in turn produce hydroxyl radicals that can degrade TNT. researchgate.net The efficiency of this process can be influenced by the solution matrix. kirj.ee

Other AOPs for TNT degradation include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals. This process has been successfully used to treat "red water," the wastewater from TNT manufacturing, achieving significant reductions in total organic carbon (TOC) and chemical oxygen demand (COD). ekb.eg

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron salts (Fenton's reagent) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process. capes.gov.brnih.gov

Ozonation: The use of ozone (O₃), alone or in combination with UV light, is another effective AOP for breaking down TNT in water. capes.gov.brnih.gov

Advanced Oxidation Processes for TNT Degradation

ProcessDescriptionKey Reactants/ComponentsReference
PhotocatalysisDegradation using a semiconductor catalyst and light.TiO₂, UV light researchgate.net
UV/H₂O₂Generation of hydroxyl radicals from H₂O₂ photolysis.UV light, Hydrogen Peroxide (H₂O₂) ekb.eg
Fenton ProcessOxidation using Fenton's reagent.Hydrogen Peroxide (H₂O₂), Iron (II) salts capes.gov.brnih.gov
Photo-Fenton ProcessFenton process enhanced by UV light.H₂O₂, Iron salts, UV light capes.gov.brnih.gov
OzonationDegradation using ozone.Ozone (O₃), optionally with UV light capes.gov.brnih.gov

Coordination Chemistry and Metal Ion Interactions

Ligand Properties and Chelation Characteristics

Calconcarboxylic acid functions as a multidentate ligand, possessing several donor atoms that can coordinate with a central metal ion. The key coordination sites are the hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the nitrogen atoms of the azo group (-N=N-). wikipedia.org This multiplicity of binding sites allows for the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting metal complexes.

The chelation process is pH-dependent, as the deprotonation of the hydroxyl and carboxylic acid groups is essential for coordination. In alkaline conditions, these groups lose their protons, becoming negatively charged and thus stronger Lewis bases, facilitating the formation of strong coordinate bonds with positively charged metal ions. wikipedia.org The presence of the sulfonic acid group enhances the water solubility of the ligand and its complexes. wikipedia.org

The versatility of Calconcarboxylic acid as a ligand is demonstrated by its ability to form complexes with a range of metal ions, including alkaline earth metals like calcium and magnesium, as well as a variety of transition metals. wikipedia.orgchemicalbook.com The stability and stoichiometry of these complexes are influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of competing ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Calconcarboxylic acid typically involves the reaction of a soluble salt of the desired metal ion with the ligand in a suitable solvent, often an alcoholic medium. The general procedure involves mixing stoichiometric amounts of the metal salt and the ligand, followed by refluxing to ensure the completion of the reaction. The resulting metal complexes often precipitate out of the solution and can be isolated by filtration, washed, and dried.

Complexation with Transition Metal Ions (e.g., Cr(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Mn(II), Fe(III))

Calconcarboxylic acid has been shown to form complexes with a variety of transition metal ions. While its interaction with calcium is the most well-documented due to its use as an indicator, it also coordinates with ions such as copper, iron, cobalt, zinc, and manganese. wikipedia.org The formation of these complexes is often visually indicated by a color change. For instance, the free ligand is blue, but it forms a pink/red complex with calcium ions. wikipedia.org

The synthesis of these complexes generally follows the principle of reacting the metal salt (e.g., chlorides or sulfates) with the ligand in a 1:1 or 1:2 metal-to-ligand molar ratio. The resulting complexes are often crystalline solids with varying colors depending on the metal ion. For instance, a general method for synthesizing transition metal complexes with azo dye ligands involves refluxing the ligand and the metal salt in an ethanolic solution. chemicaljournal.org Although specific studies on the synthesis of a full range of transition metal complexes with Calconcarboxylic acid are not extensively detailed in readily available literature, the general principles of coordination chemistry suggest that such complexes can be readily prepared.

Spectroscopic Probes for Complex Formation (UV-Vis, FT-IR, NMR, Mass Spectrometry)

The formation and characterization of metal complexes of Calconcarboxylic acid can be effectively studied using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for monitoring the complexation reaction, as the formation of the metal complex leads to a shift in the absorption maxima of the ligand. The color change observed upon complexation is a direct consequence of the alteration of the electronic transitions within the molecule. For example, Calconcarboxylic acid in ethanol (B145695) exhibits an absorption maximum between 569 and 572 nm. merckmillipore.com Upon complexation, this peak is expected to shift, providing evidence of the metal-ligand interaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides valuable information about the coordination sites of the ligand. The IR spectrum of the free ligand shows characteristic bands for the O-H, C=O (from the carboxylic acid), and N=N groups. Upon complexation, shifts in the vibrational frequencies of these groups are observed. A shift in the O-H and C=O stretching vibrations indicates the involvement of the hydroxyl and carboxylate groups in coordination with the metal ion. Similarly, a change in the N=N stretching frequency would suggest the participation of the azo group in the chelation. chemicaljournal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the paramagnetic nature of many transition metal ions can complicate NMR studies, for diamagnetic metal complexes (such as those of Zn(II) and Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites will be affected by the metal-ligand bond formation.

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and confirming the stoichiometry of the metal complexes. The mass spectrum of the complex will show a molecular ion peak corresponding to the [MLn] fragment (where M is the metal and L is the ligand), providing direct evidence for the formation of the complex and its composition. nih.gov

Structural Analysis of Metal-Ligand Coordination

The structural analysis of metal complexes of Calconcarboxylic acid is crucial for understanding their properties and reactivity. This involves determining the coordination geometry around the central metal ion and identifying any intermolecular interactions in the solid state.

Determination of Coordination Geometry

For complexes of Calconcarboxylic acid, the coordination geometry will depend on the metal ion and the stoichiometry of the complex. For a 1:1 metal-to-ligand complex, and assuming Calconcarboxylic acid acts as a tridentate ligand, other ligands such as water or counter-ions would likely complete the coordination sphere of the metal. For instance, in an octahedral complex, three coordination sites would be occupied by the ligand, and the remaining three by other species. In a 1:2 metal-to-ligand complex, two ligand molecules could potentially saturate the coordination sphere of a hexacoordinate metal ion, leading to an octahedral geometry. libretexts.org The specific geometry is often inferred from a combination of spectroscopic data and magnetic susceptibility measurements.

Metal IonTypical Coordination NumberCommon Geometries
Cr(III)6Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Ni(II)4, 6Square Planar, Octahedral
Cu(II)4, 6Square Planar, Distorted Octahedral
Zn(II)4, 6Tetrahedral, Octahedral
Cd(II)4, 6Tetrahedral, Octahedral
Mn(II)4, 6Tetrahedral, Octahedral
Fe(III)4, 6Tetrahedral, Octahedral

This table presents common coordination numbers and geometries for the listed transition metal ions and is for illustrative purposes. The actual geometry in a complex with Calconcarboxylic acid would require experimental determination.

Intermolecular Interactions in Solid-State Structures

In the solid state, the crystal packing of metal complexes of Calconcarboxylic acid is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces. The presence of hydroxyl, carboxylic acid, and sulfonic acid groups in the ligand provides opportunities for the formation of extensive hydrogen bond networks. These interactions play a crucial role in stabilizing the crystal lattice. nih.gov

Theoretical Models of Metal-Ligand Binding for Einecs 263-320-1

Currently, there is a lack of publicly available, detailed research findings specifically focusing on the theoretical models of metal-ligand binding for the chemical compound this compound, also known as N,N'-Bis(2-hydroxy-5-sulfobenzyl)ethylenediamine-N,N'-diacetic acid.

While extensive research exists on the coordination chemistry of structurally similar chelating agents, such as N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), specific computational studies and theoretical models for the metal complexes of the sulfonated derivative, this compound, are not readily found in the surveyed scientific literature.

General theoretical approaches used to model metal-ligand binding include Density Functional Theory (DFT) and other computational methods. These models are employed to understand the electronic structure, geometry, and stability of metal complexes. For instance, in related compounds, theoretical modelization has been used to complement experimental data on protonation and stability constants of metal chelates. nih.gov Physicochemical analysis and Monte Carlo simulations have also been utilized to investigate the conformational behavior of similar ligands in different solvents, which influences their interaction with metal ions.

A study on a related compound, N,N′-bis(2-hydroxy-5-sulfobenzyl)-ethylenediaminediacetic acid (SHBED), determined the proton and metal ion affinities using potentiometric and spectrophotometric methods. researchgate.net However, this study did not delve into the theoretical modeling of these interactions.

Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on the theoretical models of its metal-ligand binding as requested. Further research and publication in this specific area are needed to elaborate on this topic.

Advanced Applications in Analytical Chemistry and Materials Science

Application as a Spectrophotometric Reagent

Spectrophotometry is a cornerstone of quantitative chemical analysis, relying on the principle that chemical substances absorb and transmit light over a specific range of wavelengths. jetir.orgworldwidejournals.com The intensity of the light absorbed is directly proportional to the concentration of the substance in a solution, a relationship articulated by the Beer-Lambert law. rsisinternational.org Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are known for their intense colors and, consequently, their strong absorbance in the UV-visible region of the electromagnetic spectrum. worldwidejournals.com This inherent property makes them suitable candidates for spectrophotometric analysis.

Quantitative Analysis in Chemical Systems

The compound Einecs 263-320-1, also known by industrial names such as Acid Black 172 and Acid Black 194, is frequently the subject of quantitative analysis in environmental and industrial settings. nih.govkiche.or.kr Spectrophotometry is a primary method for determining its concentration in wastewater and other aqueous solutions. The concentration of the dye can be measured at its maximum absorbance wavelength (λmax), which for Acid Black 172 is noted to be 597 nm. kiche.or.kr

For instance, in studies evaluating the efficacy of dye removal from effluents, spectrophotometry is employed to quantify the remaining dye concentration after treatment processes like adsorption or electrocoagulation. nih.govkiche.or.kr A calibration curve is typically generated by measuring the absorbance of a series of standard solutions of known dye concentrations. This curve then serves as a reference to determine the concentration of the dye in unknown samples. kiche.or.kr While these applications involve the quantification of the dye itself, the principles are foundational to its potential use as a reagent for determining other analytes. For example, if the dye's absorbance spectrum changes predictably upon interaction with another chemical species, it could be used for the quantitative determination of that species. ajrconline.org

Studies of Reaction Kinetics

The degradation of azo dyes is a significant area of research, and spectrophotometry is a key tool for studying the kinetics of these reactions. jetir.orgmdpi.com The rate of a chemical reaction can be monitored by observing the change in absorbance of the reactant or a product over time. For this compound, studies have investigated its decolorization kinetics under various conditions, such as photocatalytic degradation. jetir.org

In one such study, the photocatalytic bleaching of Acid Black 194 was observed spectrophotometrically, and the kinetics of the degradation was found to follow first-order kinetics. jetir.orgjetir.org The rate of reaction was determined by monitoring the decrease in the dye's characteristic absorbance peak. jetir.org Similarly, the kinetics of adsorption of Acid Black 172 onto various materials has been studied using UV-Vis spectrophotometry to measure the changing concentration of the dye in solution over time. kiche.or.kr These studies often compare different kinetic models, such as pseudo-first-order and pseudo-second-order, to elucidate the reaction mechanism. kiche.or.krmdpi.com

The following table summarizes kinetic data from a study on the decolorization of Acid Black 172:

Kinetic ModelParametersValuesReference
First-OrderRate Constant (k)Varies with conditions
0.981
Pseudo-Second-OrderRate Constant (k₂)Varies with conditions kiche.or.kr
Initial Adsorption Rate (h)Dependent on pH mdpi.com

Utilization in Separation Science

Separation science encompasses a range of techniques used to separate complex mixtures into their individual components. High-performance liquid chromatography (HPLC) is a powerful and widely used separation technique. nih.gov

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-performance liquid chromatography is instrumental in the analysis of complex dye mixtures and in the quality control of commercial dyes. For chromium-complex dyes like this compound, HPLC can be used to separate the main dye component from impurities and by-products. google.com Furthermore, when coupled with a sensitive detector like a mass spectrometer (MS), HPLC-MS becomes a powerful tool for the speciation of metals within the dye complex. nih.gov

A study on the speciation of chromium in azo dyes utilized HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) to separate and detect Cr(III) and potentially toxic Cr(VI) species. nih.gov This method allows for the determination of not just the total chromium content but also the specific forms of chromium present, which is crucial for assessing the environmental and health impact of these dyes. nih.gov The separation is typically achieved using a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water. oup.com

The following table presents data from an HPLC method developed for the speciation of chromium complexes:

ParameterValueReference
ColumnC18 oup.com
Mobile PhaseAcetonitrile-water (70:30) oup.com
Flow Rate1.0 mL/min oup.com
Detection Wavelength320 nm oup.com
Retention Time Cr(MDTC)₂ (from Cr(VI))4.3 min oup.com
Retention Time Cr(MDTC)₃ (from Cr(III))5.4 min oup.com

Chemosensing and Biosensing Applications

Chemosensors are molecules designed to produce a measurable signal, often a change in color or fluorescence, in the presence of a specific analyte. researchgate.netchemrxiv.org The development of selective and sensitive chemosensors for metal ions is a significant area of research due to the importance of monitoring these ions in biological and environmental systems. nih.gov

Design and Mechanism of Fluorescent Chemosensors for Metal Ions

Azo dyes are attractive candidates for the development of colorimetric and fluorescent chemosensors. researchgate.netchemrxiv.org The design of such sensors typically involves integrating a receptor unit, which selectively binds to the target metal ion, with the azo dye chromophore or fluorophore. The binding event then triggers a change in the electronic properties of the dye, leading to a detectable optical response. google.com

Several mechanisms can be employed in the design of fluorescent chemosensors for metal ions, including:

Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of a fluorophore is quenched by a nearby receptor in the free state. Upon binding a metal ion, the electron transfer process is inhibited, leading to a "turn-on" of fluorescence.

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon chelation with a metal ion. This is often due to the rigidification of the molecule, which reduces non-radiative decay pathways. rsisinternational.org

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two fluorophores, a donor and an acceptor. The binding of a metal ion can alter the distance or orientation between the two, changing the efficiency of energy transfer and thus the fluorescence emission.

Inner Filter Effect (IFE): The IFE mechanism relies on the absorption of the excitation or emission light of a fluorophore by a quencher. If the analyte interacts with the quencher and changes its absorption spectrum, the fluorescence of the fluorophore can be restored. semanticscholar.org

While there is no specific report of this compound being used as a fluorescent chemosensor, its constituent parts—the azo-naphthalene structure—are found in various reported chemosensors. For example, azo dye-based sensors have been developed for the detection of ions such as Cu²⁺, Sn²⁺, and Al³⁺. chemrxiv.org The presence of the chromium ion in this compound itself presents an interesting case. While the complex is stable, the ligand could potentially be designed to interact with other metal ions, or the chromium center could participate in sensing mechanisms. For instance, fluorescent sensors for Cr(III) and Cr(VI) have been developed based on different principles, demonstrating the feasibility of detecting chromium ions using fluorescence. rsisinternational.orgrsc.org A coumarin-based fluorescent sensor for Cr(III) operates via a CHEF mechanism, where the binding of Cr(III) enhances the fluorescence intensity. rsisinternational.org

The following table summarizes the characteristics of a fluorescent sensor for Cr(III):

SensorAnalyteMechanismDetection LimitReference
6-(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)-2H-chromen-2-one (BIC)Cr(III)CHEF1 x 10⁻⁷ M rsisinternational.org

Colorimetric Sensing Principles

The application of this compound in colorimetric sensing is founded on its distinct molecular structure as a sulfonated azo dye. vulcanchem.com Colorimetric sensors operate on the principle of detecting a visible color change in the presence of a specific analyte. mdpi.comrsc.org The core of this capability in this compound lies in its extensive system of conjugated π-electrons spanning across two naphthalene (B1677914) rings linked by a diazenyl (-N=N-) group. vulcanchem.com This conjugation is responsible for the molecule's ability to absorb light in the visible spectrum, which gives it its characteristic color.

The principle of sensing involves the interaction between the target analyte and the dye molecule. Such interactions can modify the electronic structure of the dye, leading to a shift in its maximum absorbance wavelength (λmax) and a corresponding change in its perceived color. Potential mechanisms for this change include:

Coordination Changes: The central chromium ion and hydroxyl functional groups can act as binding sites. vulcanchem.com Interaction with metal ions or other analytes could alter the coordination environment, impacting the electronic transitions and thus the color.

pH Sensitivity: The hydroxyl and sulfonic acid groups are pH-sensitive. vulcanchem.com Changes in pH can alter the protonation state of the molecule, which in turn affects the electronic delocalization and leads to a distinct color change, a principle often used in pH indicators.

Analyte-Induced Reactions: The azo group can be susceptible to chemical reactions, such as reduction, which would break the conjugation and result in a loss of color. This forms the basis for detecting specific oxidizing or reducing agents.

Research in this area would focus on identifying which analytes cause a reliable and measurable colorimetric response, thereby enabling the development of specialized sensors. mdpi.com

Sensing PrincipleRelevant Structural FeaturePotential Application
Analyte BindingChromium center, -OH groupsMetal ion detection
pH-Induced Color Change-OH and -SO3H groupspH sensing
Redox ReactionAzo (-N=N-) linkageDetection of redox-active species

Photochemical Investigations

The interaction of this compound with light is a critical area of study, defining its stability and potential in energy applications.

Research into Photostability

Photostability refers to a molecule's resistance to degradation upon exposure to light. For a dye like this compound, this is a crucial property, as its utility often depends on retaining its color and structure over time. Research into its photostability is guided by established protocols, such as those outlined by the International Council for Harmonisation (ICH), which involve forced degradation studies. ich.org

Potential in Solar Energy Conversion Research

The structure of this compound makes it a theoretical candidate for research in solar energy conversion, particularly in the field of dye-sensitized solar cells (DSSCs). rsc.orgrsc.org DSSCs utilize a molecular dye (sensitizer) adsorbed onto the surface of a wide-bandgap semiconductor. rsc.org

The potential of this compound in this context is based on several key features:

Chromophore: The extensive conjugated system acts as a potent chromophore, designed to absorb a significant portion of the visible light spectrum. vulcanchem.com

Anchoring Groups: The sulfonic acid (-SO3H) and hydroxyl (-OH) groups can serve as effective anchoring groups to bind the dye molecule to the surface of semiconductor nanoparticles, most commonly titanium dioxide (TiO2). vulcanchem.com This binding is essential for the critical step of electron injection.

Metal Coordination Center: As a chromium complex, it fits into the category of coordination compound sensitizers. vulcanchem.comrsc.org The metal center can influence the dye's electrochemical properties, including the energy levels of its frontier molecular orbitals (HOMO and LUMO), which are critical for efficient electron transfer and dye regeneration. rsc.org

In a hypothetical DSSC, a photon absorbed by the dye would excite an electron, which is then injected into the semiconductor's conduction band, generating a current. rsc.org Research would involve fabricating test cells to measure key performance parameters like power conversion efficiency, open-circuit voltage, and incident photon-to-current conversion efficiency. rsc.org

Development of Advanced Functional Materials

The unique combination of a metal ion and a large organic ligand in this compound opens up possibilities for its use in creating novel functional materials. nih.govresearchgate.net

Luminescent Material Prospects

Luminescence is the emission of light by a substance not resulting from heat. The structure of this compound, being a metal-organic complex with a highly conjugated ligand system, provides a foundation for exploring its potential luminescent properties. vulcanchem.com The interaction between the chromium metal center and the organic ligand can give rise to unique photophysical behaviors, including fluorescence or phosphorescence.

Research into its luminescent prospects would involve:

Photoluminescence Spectroscopy: Characterizing the emission and excitation spectra to determine the wavelengths of light it absorbs and emits.

Quantum Yield Measurement: Quantifying the efficiency of the conversion of absorbed photons into emitted photons.

Lifetime Analysis: Measuring the duration of the excited state, which can help distinguish between fluorescence (short-lived) and phosphorescence (long-lived).

The presence of the relatively heavy chromium atom could facilitate intersystem crossing, potentially leading to phosphorescent emission. Such properties are sought after for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Role in Dye-Sensitized Systems

Beyond solar cells, dye-sensitized systems have broader applications, and this compound could play a key role. In any such system, the dye is the component responsible for light absorption and initiating a subsequent chemical or physical process. rsc.org

The specific roles of this compound within such a system are dictated by its molecular components:

Light Harvester: Its primary role is to absorb light energy. The efficiency of this role is determined by its absorption spectrum—both the wavelength range and the intensity (molar extinction coefficient). vulcanchem.com

Interfacial Electron Transfer Agent: In systems like DSSCs, the dye must efficiently inject an electron into an adjacent material (like a semiconductor). rsc.org The sulfonic acid anchoring groups are crucial for ensuring the close electronic coupling required for this transfer to occur. vulcanchem.com

Regeneration Site: After electron injection, the oxidized dye must be rapidly returned to its ground state by a redox mediator to be ready to absorb another photon. The chromium center could play a significant role in mediating this regeneration step. rsc.org

The performance of this compound in these roles would be compared against other established organic dyes to determine its viability for specific applications. dyenamo.sekwon90.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. By calculating the electron density, DFT can determine the geometry, energy, and various spectroscopic properties of compounds. jocpr.com For azo dyes, DFT has been instrumental in understanding their tautomerism, electronic transitions, and interaction mechanisms. nih.govnih.gov

Azo dyes containing a hydroxyl group ortho or para to the azo linkage, such as Einecs 263-320-1, can exist in two tautomeric forms: the azo form and the hydrazone form. nitrkl.ac.inresearchgate.net This phenomenon, known as azo-hydrazone tautomerism, involves the transfer of a proton between the oxygen of the hydroxyl group and a nitrogen atom of the azo group. nitrkl.ac.in The position of this equilibrium is crucial as it affects the dye's color, stability, and technical properties. nitrkl.ac.inresearchgate.net

DFT calculations are widely employed to determine the relative stability of these tautomers by calculating their ground-state energies. researchgate.netresearchgate.net Studies on similar azo dyes consistently show that the hydrazone form is often more stable, a finding supported by both computational and experimental NMR data. researchgate.netresearchgate.netrsc.orgnih.gov The stability is influenced by factors such as intramolecular hydrogen bonding and the electronic nature of substituents. nitrkl.ac.inunifr.ch For example, electron-accepting groups tend to stabilize the hydrazone form. unifr.ch Solvation effects also play a significant role, with polar solvents often favoring the more polar hydrazone tautomer. rsc.orgnih.gov

Table 1: DFT Calculated Relative Energies of Azo vs. Hydrazone Tautomers for Model Azo Dyes
CompoundMethod/Basis SetMore Stable TautomerCalculated Energy Difference (ΔE, kcal/mol)Reference
1-(phenylazo)-2-naphthol DerivativeAM1Hydrazone10.026 scirp.orgscirp.org
2-Phenylazo-1-naphtholNot SpecifiedHydrazone- scirp.org
Allura Red (Food Dye)DFTHydrazone- rsc.orgnih.gov
Amaranth (Food Dye)DFTHydrazone- rsc.orgnih.gov

DFT calculations are a powerful tool for predicting the electronic structure of molecules, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jocpr.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the molecule's chemical reactivity and the wavelength of light it absorbs. nih.gov For azo dyes, this gap determines their color. Time-dependent DFT (TD-DFT) is specifically used to simulate electronic absorption spectra (UV-Vis), allowing for the assignment of observed spectral bands to specific electronic transitions. researchgate.net

Studies on related azo dyes, such as 1-(4-nitrophenylazo)-2-naphthol, have used DFT to optimize molecular geometries and calculate quantum chemical parameters. nih.gov These calculations help in understanding the electronic transitions, which are often π → π* and n → π* in nature, localized across the azo-naphthalene system. researchgate.net117.239.78 The solvent environment can be included in these models, often using a polarizable continuum model (PCM), to provide more accurate predictions of spectroscopic behavior in solution. nih.gov

Table 2: Predicted Electronic Properties of a Model Azo Ligand from DFT Calculations
ParameterValueReference
HOMO Energy-6.49 eV nih.gov
LUMO Energy-3.21 eV nih.gov
Energy Gap (ΔE)3.28 eV nih.gov
Ionization Potential (I.P.)6.49 eV nih.gov
Electron Affinity (E.A.)3.21 eV nih.gov

The ability of o-hydroxy azo dyes to act as ligands and form stable complexes with metal ions is a key aspect of their chemistry. scirp.orgontosight.ai DFT calculations are used to elucidate the geometry of these metal complexes and the nature of the metal-ligand bonds. nih.govnih.gov For instance, in complexes with ions like Cr(III), Mn(II), and Fe(III), studies show that the azo ligand typically coordinates to the metal ion through the oxygen of the deprotonated hydroxyl group and one of the nitrogen atoms of the azo group, acting as a bidentate ligand. nih.govacs.orgresearchgate.net

Furthermore, molecular docking, a computational technique often combined with DFT, is used to predict how these compounds bind to biological macromolecules, such as proteins or DNA. researchgate.net These simulations can predict the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. acs.orgresearchgate.net This is particularly relevant for understanding the mechanisms of action for potential biological applications. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD provides detailed information about conformational changes, diffusion, and the dynamics of molecular interactions. acs.org

In the context of azo dyes, MD simulations can be used to study their aggregation behavior in solution, their interaction with surfaces, or their binding dynamics with larger molecules like receptors. vulcanchem.com For example, MD simulations are integral to methods like the linear interaction-energy (LIE) approach for calculating binding free energies, which involves simulating the ligand both free in solution and bound to a receptor. acs.org Studies of proton transfer within the intramolecular hydrogen bonds of azo-hydrazone systems have also utilized Car–Parrinello and Path Integral Molecular Dynamics, which combine classical dynamics for nuclei with quantum mechanical treatment of electrons. acs.org

Quantum-Mechanical Calculations for Equilibrium Constants and Binding Energies

Beyond simply determining which tautomer is more stable, quantum-mechanical (QM) methods can be used to calculate the equilibrium constant (KT) for the azo-hydrazone tautomerism. researchgate.netcaltech.edu These calculations involve computing the free energies of the reactants and products, from which the equilibrium constant can be derived. caltech.edu The accuracy of these calculations is critical, as even small errors can significantly impact the predicted equilibrium position. caltech.edu

Similarly, QM methods are essential for accurately calculating the binding free energy (ΔGbind) of a ligand to a receptor or a metal ion. acs.org While classical force fields used in MD are faster, they lack the accuracy to describe effects like polarization and charge transfer. acs.org QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a compromise by treating the chemically active site (e.g., the ligand and the immediate binding pocket) with a high-level QM method, while the rest of the system is treated with a more efficient MM force field. This approach provides more reliable estimates of binding affinities, which are crucial for designing new molecules with specific binding properties. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The body of academic research on Einecs 263-320-1, commonly known as Acid Black 194, has primarily focused on its application in the textile industry, its environmental footprint, and the development of remediation technologies. A significant contribution has been the characterization of its chemical structure as a 1:2 symmetric metal-complex dye, with a central chromium(III) atom coordinated to two azo-dye ligand molecules. researchgate.net This structure imparts high stability and fastness properties, making it a popular choice for dyeing protein fibers like wool, silk, and nylon, as well as leather. researchgate.netcymitquimica.comtextilelearner.net

Key academic contributions can be categorized as follows:

Analytical Chemistry: Researchers have developed and optimized various analytical methods for the detection and characterization of Acid Black 194 and its related chromium species in different matrices. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) have been instrumental in separating and identifying the dye and its isomers in commercial products and wastewater. researchgate.netnih.gov These methods are crucial for quality control, environmental monitoring, and understanding the dye's behavior during industrial processes. nih.gov

Environmental Science and Engineering: A substantial portion of the research has been dedicated to the environmental impact of Acid Black 194 and the development of effective removal techniques from industrial effluents. Studies have highlighted its toxicity to aquatic life. researchgate.netnih.gov Consequently, various physical, chemical, and biological treatment processes have been investigated. Advanced oxidation processes like the Fenton and electro-Fenton processes, as well as electrocoagulation using aluminum anodes, have demonstrated high efficiency in decolorizing and degrading the dye in wastewater. researchgate.netnih.gov Adsorption using various materials, including chitosan/zeolite biocomposite beads and hydrogels, has also been explored as a viable removal method. researchgate.netasianpubs.org

Bioremediation: The potential for microbial degradation of Acid Black 194 has been a significant area of study. Research has identified various fungal and bacterial strains capable of decolorizing this dye. ijcmas.comenvirobiotechjournals.com For instance, species like Aspergillus tamarii have shown high decolorization rates. ijcmas.com Studies on the bioremediation of chromium-complex dyes are crucial for developing eco-friendly and cost-effective treatment solutions for textile wastewater. mdpi.comfspublishers.orgcapes.gov.briwaponline.com

Computational Chemistry: Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the molecular structure, electronic properties, and reactivity of metal-complex azo dyes. jocpr.comderpharmachemica.comfigshare.comscholarsresearchlibrary.comresearchgate.net These theoretical investigations provide valuable insights into the dye's stability, color properties, and interactions with other molecules, which can aid in the design of new dyes with improved properties and reduced environmental impact.

The following table summarizes some of the key research findings on the degradation and removal of Acid Black 194.

Treatment MethodOrganism/ReagentEfficiencyReference
ElectrocoagulationAluminum anodes~100% removal of TOC and COD nih.gov
AdsorptionChitosan/zeolite biocomposite beadsEffective removal from aqueous solution researchgate.net
Fungal DecolorizationAspergillus tamarii91.15% decolorization ijcmas.com
Fungal DecolorizationAspergillus flavus85% decolorization ijcmas.com

Identification of Research Gaps and Emerging Areas

Despite the existing body of research, several gaps and emerging areas warrant further investigation to ensure the sustainable use and management of this compound and similar dyes.

Research Gaps:

Toxicity of Degradation Byproducts: While many studies focus on the decolorization of Acid Black 194, there is a lack of comprehensive toxicological data on the resulting degradation intermediates and final products. The aromatic amines formed from the cleavage of the azo bond can be more toxic than the parent dye. nih.goveurekaselect.com A thorough assessment of the ecotoxicity and potential human health risks of these byproducts is critically needed.

Mechanism of Bioremediation: The precise enzymatic pathways and metabolic processes involved in the microbial degradation of this specific chromium-complex dye are not fully elucidated. Understanding the roles of specific enzymes, such as azoreductases and laccases, in the breakdown of the complex structure is essential for optimizing bioremediation strategies. envirobiotechjournals.com

Long-term Environmental Fate: There is limited information on the long-term fate and transport of Acid Black 194 in different environmental compartments, such as soil and sediment. Further research is needed to understand its persistence, bioavailability, and potential for bioaccumulation in the food chain.

Sustainable Synthesis Processes: Current synthesis methods for metal-complex dyes often involve processes that are not environmentally benign. There is a need for research into greener and more sustainable synthetic routes with higher yields and reduced waste generation.

Emerging Research Areas:

Development of Eco-friendly Alternatives: A significant emerging area is the design and synthesis of high-performance, non-toxic, and biodegradable dyes as alternatives to chromium-complex dyes. This includes exploring new chromophores and metal-free dye systems. Research into iron-complex dyes as a more environmentally friendly option is showing promise. researchgate.net

Advanced Analytical Techniques: The development of more sensitive and selective analytical methods for the speciation of chromium and the identification of trace-level degradation products in complex environmental matrices is an ongoing need. nih.govnih.gov

Hybrid Treatment Systems: Combining different treatment technologies, such as bioremediation with advanced oxidation processes, could offer a more effective and robust solution for the complete mineralization of Acid Black 194 and other recalcitrant dyes.

Application of Nanotechnology: The use of nanomaterials, such as titanium dioxide (TiO2) nanoparticles, in conjunction with dyeing processes or as photocatalysts for degradation is an innovative area of research. dergipark.org.tr Liposome technology is also being explored as a carrier for metal-complex dyes to enable dyeing at lower temperatures. researchgate.net

Outlook for Translational Research and Interdisciplinary Studies

The future of research on this compound and related compounds lies in translating fundamental scientific discoveries into practical applications and fostering interdisciplinary collaborations.

Translational Research:

The primary goal of translational research in this context is to bridge the gap between laboratory-scale findings and industrial-scale implementation to enhance environmental sustainability and human health. cncolorchem.com Key areas for translational research include:

Scaling up Bioremediation Processes: Moving from flask-level experiments to pilot-scale and full-scale bioreactors for treating industrial wastewater containing Acid Black 194 is a critical step. This will require optimizing process parameters and developing cost-effective bioreactor designs.

Commercialization of Green Dyes: The development and commercialization of environmentally benign alternative dyes that meet the performance standards of the textile and leather industries are paramount. This involves not only the synthesis and testing of new dyes but also evaluating their economic viability.

Implementation of Advanced Wastewater Treatment Technologies: Facilitating the adoption of advanced and hybrid treatment systems by industries requires demonstrating their cost-effectiveness, reliability, and long-term performance.

Interdisciplinary Studies:

Addressing the complex challenges associated with metal-complex azo dyes necessitates a collaborative approach involving experts from various fields:

Chemistry and Materials Science: Collaboration is essential for designing and synthesizing novel dyes with improved fastness and reduced toxicity. Material scientists can contribute to the development of novel adsorbents and catalysts for remediation.

Microbiology and Biotechnology: Microbiologists and biotechnologists are crucial for identifying and engineering microorganisms with enhanced dye-degrading capabilities. envirobiotechjournals.com

Environmental Engineering and Toxicology: Environmental engineers can design and optimize treatment systems, while toxicologists can assess the environmental and health risks associated with the dyes and their byproducts.

Computational Science and Data Science: Computational chemists can model and predict the properties of new dyes, while data scientists can analyze large datasets from environmental monitoring and treatment processes to optimize performance. mdpi.com The use of machine learning models to predict the biodegradation of azo dyes and chromium is a promising example of this interdisciplinary approach. mdpi.com

By fostering these interdisciplinary collaborations and focusing on translational outcomes, the scientific community can work towards mitigating the environmental impact of this compound and paving the way for a more sustainable future in the dye and textile industries.

Table of Compound Names

Common Name/IdentifierIUPAC NameOther Names
This compoundtrisodium;chromium(3+);6-oxido-5-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonateAcid Black 194, C.I. Acid Black 194
Chitosan--
Zeolite--
Titanium dioxideTitanium(IV) oxideTitania
Iron--
Aluminum--
Chromium--
Laccase--
Azoreductase--

Q & A

Q. How can researchers enhance reproducibility when studying the compound’s photostability?

  • Methodological Answer : Standardize light sources (e.g., solar simulators with calibrated irradiance) and use actinometry to quantify photon flux. Publish raw spectral data and analysis scripts in supplementary materials. Collaborate with independent labs for cross-validation .

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